molecular formula C13H18BFO3 B2693120 (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1082066-29-2

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B2693120
CAS No.: 1082066-29-2
M. Wt: 252.09
InChI Key: WFGVQMPAZWWWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a fluorine atom and a boronic ester group attached to a phenyl ring. This compound is significant in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester derivative primarily participates in palladium-catalyzed cross-coupling reactions to form biaryl systems. Key examples include:

Example 1: Coupling with Aryl Bromides
Reaction with 4-bromo-2-fluorobenzaldehyde under Suzuki conditions:

ComponentQuantity/Conditions
CatalystPd(dppf)₂Cl₂ (0.15 mmol)
Liganddppf (0.15 mmol)
BaseKOAc (9.84 mmol)
Solvent1,4-dioxane (8 mL)
Temperature/Time85°C, 13 h (N₂ atmosphere)
Yield 96%

This reaction highlights the compound’s ability to act as a boronate donor for constructing fluorinated biaryl aldehydes.

Example 2: Heterocycle Functionalization
Coupling with brominated pyrimidine derivatives:

ComponentQuantity/Conditions
CatalystPd(PPh₃)₄ (0.005 mmol)
BaseNa₂CO₃ (0.31 mmol)
Solvent1,4-dioxane/H₂O (1:0.1 ratio)
Temperature/Time105°C, 3 h (N₂ atmosphere)
Yield 90%

This application demonstrates its utility in synthesizing triazolo-pyrazine hybrids for medicinal chemistry.

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

Proposed Pathway
(2-Fluoro-4-Bpin-phenyl)methanol → (2-Fluoro-4-Bpin-phenyl)carboxylic acid

  • Reagents : KMnO₄ or CrO₃ in acidic/neutral media

  • Stability Note : The boronic ester remains intact under mild oxidation conditions but may hydrolyze in strongly acidic environments .

Esterification and Etherification

The alcohol group participates in nucleophilic substitutions:

Ester Formation
Reaction with acetyl chloride:
(2-Fluoro-4-Bpin-phenyl)methanol + AcCl → (2-Fluoro-4-Bpin-phenyl)methyl acetate

  • Catalyst : Pyridine (base)

  • Conditions : Room temperature, anhydrous DCM

Ether Synthesis
Formation of methoxy derivatives via Williamson synthesis:
(2-Fluoro-4-Bpin-phenyl)methanol + CH₃I → (2-Fluoro-4-Bpin-phenyl)methoxymethane

  • Base : NaH

  • Solvent : DMF, 60°C

Stability and Side Reactions

  • Hydrolysis : The boronic ester hydrolyzes to boronic acid in aqueous acidic conditions (pH < 4), limiting its use in protic media .

  • Thermal Degradation : Decomposes above 150°C, releasing boron-containing byproducts.

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsFunctional Group Involvement
Suzuki CouplingPd catalysts, aryl halides, baseBoronic ester
OxidationKMnO₄/CrO₃, acidic conditionsHydroxymethyl (-CH₂OH)
EsterificationAcCl/Ac₂O, pyridineHydroxymethyl (-CH₂OH)
HydrolysisH₃O⁺, H₂OBoronic ester

Mechanistic Insights

  • Suzuki Coupling : The boronic ester transmetallates with Pd⁰, forming a Pd-aryl intermediate that couples with aryl halides .

  • Steric Effects : Bulky tetramethyl groups on the dioxaborolane ring hinder coupling with sterically demanding substrates .

This compound’s dual functionality enables its use in synthesizing fluorinated pharmaceuticals and materials. Recent applications emphasize its role in modular drug discovery platforms, particularly for kinase inhibitors and PET tracer precursors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing dioxaborolane moieties exhibit potential anticancer properties. The presence of the fluorine atom in this compound enhances its lipophilicity, which can improve cellular uptake. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Drug Development
The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. Its structural similarity to known pharmaceuticals suggests potential efficacy in treating diseases such as cancer and infections. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Materials Science

Polymer Chemistry
In materials science, (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can be utilized as a monomer or additive in the synthesis of polymers. Its dioxaborolane group allows for cross-linking reactions that can enhance the mechanical properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can lead to improved thermal stability and mechanical strength .

Optoelectronic Devices
The compound's electronic properties make it suitable for applications in optoelectronics. Its incorporation into organic light-emitting diodes (OLEDs) has been studied for improving device performance due to its favorable charge transport characteristics. The fluorinated phenyl group contributes to enhanced electron mobility, which is crucial for efficient light emission .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The dioxaborolane group is known for its utility in cross-coupling reactions such as Suzuki-Miyaura coupling. This compound can serve as a boron source for the formation of carbon-carbon bonds between aryl halides and organoboronic acids. Its application in these reactions facilitates the synthesis of complex organic molecules with high efficiency and selectivity .

Synthesis of Fluorinated Compounds
The presence of the fluorine atom makes this compound a valuable intermediate in the synthesis of fluorinated organic compounds. Fluorinated molecules often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for pharmaceutical development .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer drug developmentImproved cellular uptake
Materials SciencePolymer synthesisEnhanced mechanical properties
OptoelectronicsOLEDs and electronic devicesIncreased electron mobility
Organic SynthesisCross-coupling reactionsHigh efficiency in forming carbon bonds

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the transfer of the phenyl group to the coupling partner. This process is crucial in forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to its combination of a fluorine atom and a boronic ester group, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical development .

Biological Activity

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a fluorine atom and a dioxaborolane moiety. Its molecular formula is C17H25BFNO4SC_{17}H_{25}BFNO_4S with a molecular weight of approximately 369.3 g/mol. The presence of the boron atom in the dioxaborolane enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been shown to act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including cell proliferation and apoptosis.

Biological Activity Overview

Activity IC50 Value Target Reference
GSK-3β Inhibition8 nMGSK-3β
Cytotoxicity in HT-22 Cells>1000 nMNeuronal cells
Anti-inflammatory ActivitySignificant reduction in NO and IL-6 levels at 1 µMBV-2 Microglial Cells

1. GSK-3β Inhibition

In a study evaluating various compounds for GSK-3β inhibitory activity, this compound was identified as a potent inhibitor with an IC50 value of 8 nM. This suggests its potential utility in treating conditions such as Alzheimer's disease where GSK-3β is implicated .

2. Cytotoxicity Assays

Cytotoxicity assays conducted on HT-22 mouse hippocampal neuronal cells indicated that the compound did not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

3. Anti-inflammatory Effects

In BV-2 microglial cells, the compound demonstrated significant anti-inflammatory effects by reducing nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This activity highlights its potential for addressing neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or boronic esterification. Key steps include:

  • Protecting the methanol group to prevent unwanted side reactions during coupling (e.g., using silyl ethers or acetates).
  • Optimizing catalyst systems : PdCl₂(dppf) with cesium carbonate in DMF/water mixtures is common, but screening alternatives like Pd(PPh₃)₄ may improve yields .
  • Controlling reaction conditions : Maintain inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis. Elevated temperatures (80–90°C) and prolonged reaction times (24–48 hrs) enhance conversion .
    • Yield Improvement : Adjust stoichiometry (1.2–1.5 eq boronic ester), use degassed solvents, and monitor intermediates via TLC or LC-MS to identify bottlenecks .

Q. How should this compound be characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify fluorine-induced deshielding in the aromatic region and boronic ester peaks (δ ~1.3 ppm for pinacol methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₉BFO₃ requires exact mass 264.13) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if unexpected stereochemistry or crystal packing effects are observed .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) or elemental analysis (C, H, N within ±0.4% theoretical) .

Advanced Research Questions

Q. What are common side reactions or byproducts observed during Suzuki-Miyaura couplings involving this compound, and how can they be mitigated?

  • Byproduct Formation :

  • Protodeboronation : Fluorine’s electron-withdrawing effect can destabilize the boronic ester, leading to aryl fluoride byproducts. Mitigate via lower reaction temperatures and faster catalyst turnover .
  • Homocoupling : Pd-catalyzed dimerization of boronic esters. Additives like TBAB (tetrabutylammonium bromide) suppress this by stabilizing Pd intermediates .
    • Detection : Use GC-MS or MALDI-TOF to identify high-MW impurities. Computational modeling (DFT) predicts competing pathways .

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron Deficiency : Fluorine reduces electron density on the aryl ring, slowing transmetallation but increasing oxidative addition efficiency. Balance by using electron-rich Pd ligands (e.g., P(o-tol)₃) .
  • Steric Effects : Ortho-fluorine may hinder catalyst access. Substituent positioning (meta vs. para) alters steric bulk; molecular dynamics simulations guide optimal ligand selection .
    • Experimental Validation : Compare coupling rates with non-fluorinated analogs via kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies are effective for resolving contradictory spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Troubleshooting :

  • Dynamic Effects : Fluorine’s quadrupolar moment may cause splitting in ¹H NMR. Use ¹⁹F NMR or variable-temperature NMR to distinguish true impurities .
  • Adduct Formation : Boronic esters often form adducts with solvents (e.g., DMSO). Re-crystallize from non-coordinating solvents (hexane/EtOAc) or use ESI-MS to detect Na⁺/K⁺ adducts .
    • Collaborative Analysis : Cross-validate data with independent labs or databases (e.g., Reaxys for reference spectra) .

Q. Safety & Stability Considerations

Q. What protocols ensure safe handling and storage of this moisture-sensitive compound?

  • Handling : Use gloveboxes or Schlenk lines under inert gas. PPE includes nitrile gloves, lab coats, and safety goggles .
  • Storage : Store at –20°C in sealed, argon-flushed vials with molecular sieves (3Å) to prevent hydrolysis. Monitor via periodic ¹H NMR for degradation .
  • Waste Disposal : Quench with excess aqueous hydrogen peroxide to oxidize boronic esters, followed by neutralization and disposal via licensed hazardous waste services .

Properties

IUPAC Name

[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7,16H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGVQMPAZWWWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.